Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Overview
Description
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a chemical compound with the molecular formula C12H14ClN3O2. It is a member of the pyrrolo[2,1-F][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives. This method typically includes the use of reagents such as chlorosulfonyl isocyanate in dimethylformamide (DMF) to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines. These methods are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,1-F][1,2,4]triazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Avapritinib: A kinase inhibitor used in cancer therapy, containing a pyrrolo[2,1-F][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a pyrrolo[2,1-F][1,2,4]triazine core, used in the treatment of viral infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
- CAS Number : 1416440-11-3
Biological Activity Overview
Recent studies indicate that pyrrolo[2,1-F][1,2,4]triazine derivatives exhibit significant biological activities, particularly in oncology and inflammation. The following sections detail specific findings related to the biological activity of this compound.
Kinase Inhibition
The compound has been identified as a potent inhibitor of various protein kinases. Kinases play crucial roles in cell signaling and regulation; thus, their inhibition can lead to therapeutic effects in cancer and inflammatory diseases.
The mechanism by which this compound exerts its effects involves:
- ATP Competitive Inhibition : The compound mimics ATP and binds to the active site of kinases.
- Selectivity : Variations in substituents on the pyrrolo triazine scaffold can enhance selectivity for specific kinase families.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer potential of pyrrolo[2,1-F][1,2,4]triazine derivatives. This compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted:
- IC50 Values : The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 3.5 |
A549 (Lung) | 4.0 |
Anti-inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties. It was found to inhibit the p38 MAPK pathway effectively:
- In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and improved clinical scores in models of rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Research has shown that modifications at specific positions on the pyrrolo triazine scaffold can significantly influence biological activity. The following table summarizes key structural modifications and their corresponding effects on activity:
Modification Position | Change | Effect on Activity |
---|---|---|
4-Chloro | Substitution with Fluoro | Increased potency |
7-Isopropyl | Replacement with Methyl | Reduced selectivity |
5-Carboxylate | Alteration to Ester | Enhanced solubility |
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 4-chloro-7-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-9(7(2)3)16-10(8)11(13)14-6-15-16/h5-7H,4H2,1-3H3 |
InChI Key |
TYZISHXGSOPANC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=NN2C(=C1)C(C)C)Cl |
Origin of Product |
United States |
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